Tert-butyl 3-(4-(hydroxymethyl)phenyl)pyrrolidine-1-carboxylate
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Overview
Description
1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a phenyl group with a hydroxymethyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of 3-(hydroxymethyl)-4-phenylpyrrolidine with tert-butyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified using standard techniques such as column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
1-Pyrrolidinecarboxylic acid, 3-[(S)-hydroxyphenylmethyl]-, 1,1-dimethylethyl ester: This compound has a similar structure but differs in the stereochemistry of the hydroxymethyl group.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a piperazine ring instead of a pyrrolidine ring and is used in different applications.
The uniqueness of 1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1211594-39-6 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-[4-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-8-14(10-17)13-6-4-12(11-18)5-7-13/h4-7,14,18H,8-11H2,1-3H3 |
InChI Key |
FRWCYBMMOQHVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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